LY2109761 is a small molecule inhibitor that specifically targets the serine/threonine kinase activity of both transforming growth factor-β receptor type I (TβRI) and type II (TβRII) receptors [, , , ]. It acts as a dual inhibitor, effectively blocking the activity of both receptors, thereby interrupting the TGF-β signaling pathway []. This pathway plays a crucial role in a variety of cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production [, ]. Consequently, LY2109761 has been extensively studied in preclinical research for its potential therapeutic applications in various diseases, particularly in the context of cancer [, , ] and fibrosis [, ].
Future Directions
Investigating long-term effects: While acute administration of LY2109761 has shown beneficial effects, concerns about potential long-term consequences, such as acquired resistance and the emergence of more aggressive tumors, need to be addressed through comprehensive long-term studies [].
Combination therapies: Exploring the efficacy of LY2109761 in combination with other therapeutic modalities, such as chemotherapy, radiation therapy, and immunotherapy, holds significant potential for synergistic effects and improved treatment outcomes [, , , , ].
Related Compounds
Compound Description: Transforming growth factor beta 1 (TGF-β1) is a polypeptide growth factor that plays a critical role in numerous cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production. TGF-β1 exerts its effects by binding to and activating TGF-β receptors, primarily TGF-β RI and TGF-β RII, leading to the initiation of downstream signaling pathways, most notably the SMAD pathway. In the context of cancer, TGF-β1 has a complex and often dual role, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in advanced stages. [, ]
Relevance: TGF-β1 is the primary endogenous ligand for the targets of LY2109761, TGF-β RI/II. LY2109761 binds to the kinase domains of these receptors, preventing TGF-β1 from binding and activating downstream signaling pathways. Therefore, LY2109761 acts as a TGF-β1 antagonist. [, , , ]
Relevance: Studies have shown that LY2109761 enhances the cytotoxic effects of cisplatin in several cancer cell lines, including ovarian cancer. This synergistic effect is attributed to LY2109761's ability to inhibit TGF-β signaling, which is known to promote cell survival and chemoresistance. []
Temozolomide (TMZ)
Compound Description: Temozolomide (TMZ) is an oral alkylating agent used in the treatment of glioblastoma, a highly aggressive type of brain cancer. TMZ is often administered concurrently with radiation therapy. TMZ methylates DNA, primarily at the O6 position of guanine, leading to DNA damage and cell death. []
Relevance: Research demonstrates that LY2109761 enhances the antitumor activity of the combination of radiotherapy and TMZ in glioblastoma models. This highlights the potential of LY2109761 as an addition to current standard treatment regimens for glioblastoma, particularly in cases with an unmethylated MGMT promoter status, which is associated with TMZ resistance. []
Gemcitabine (GEM)
Compound Description: Gemcitabine (GEM) is a pyrimidine analog that acts as an antimetabolite, interfering with DNA synthesis and repair. It is commonly used in the treatment of pancreatic cancer, often in combination with other chemotherapeutic agents. []
Relevance: Preclinical studies showed that LY2109761, in combination with GEM, significantly reduced tumor burden, prolonged survival, and decreased spontaneous abdominal metastases in a mouse model of pancreatic cancer. This suggests that combined treatment with LY2109761 and GEM may be a promising therapeutic strategy for pancreatic cancer. []
Oxaliplatin (OX)
Compound Description: Oxaliplatin (OX) is a platinum-based chemotherapeutic agent used in the treatment of various cancers, including colorectal cancer. Like cisplatin, it forms DNA adducts that interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. []
Relevance: Research suggests that targeting TGF-β receptor kinase activity with LY2109761 could sensitize pancreatic cancer cells to oxaliplatin, highlighting its potential as a chemosensitizing agent in pancreatic cancer treatment. []
SN-38
Compound Description: SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor used in the treatment of colorectal cancer and other solid tumors. SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. []
Relevance: Similar to its effects with oxaliplatin, research suggests that LY2109761 could enhance the cytotoxic activity of SN-38 in pancreatic cancer cells, potentially through the inhibition of TGF-β signaling and its role in chemoresistance. []
Smad Proteins
Compound Description: Smad proteins are intracellular signaling molecules that play a crucial role in transmitting signals from TGF-β receptors to the nucleus, where they regulate gene expression. SMAD2 and SMAD3 are phosphorylated and activated by TGF-β RI, while SMAD4 forms a complex with phosphorylated SMAD2/3, translocating to the nucleus to regulate target genes involved in various cellular processes. [, , , , ]
Relevance: LY2109761, by inhibiting TGF-β RI kinase activity, blocks the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling of the TGF-β pathway. Several studies cited in this analysis have demonstrated this inhibitory effect of LY2109761 on SMAD2/3 phosphorylation. [, , , , , ]
Compound Description: Connective tissue growth factor (CTGF) is a matricellular protein involved in various cellular processes, including cell proliferation, migration, adhesion, and extracellular matrix production. CTGF is overexpressed in many fibrotic diseases and in several types of cancers. []
Relevance: Studies have shown that LY2109761 inhibits CTGF production in different cell types. This suggests that the antifibrotic effects of LY2109761 may be partially mediated through its ability to downregulate CTGF expression. []
Fibronectin (FN)
Compound Description: Fibronectin (FN) is a high-molecular-weight glycoprotein found in the extracellular matrix and body fluids. It plays a crucial role in cell adhesion, migration, differentiation, and wound healing. FN is often upregulated in cancer and is associated with tumor progression and metastasis. [, ]
Relevance: Research suggests that LY2109761 can suppress FN expression, which may contribute to its antitumor effects, particularly its ability to inhibit cancer cell migration and invasion. [, ]
Compound Description: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade extracellular matrix components, playing a critical role in tissue remodeling, wound healing, and cancer invasion and metastasis. MMP-2 and MMP-9, also known as gelatinases, are overexpressed in many types of cancers and are associated with tumor progression and poor prognosis. [, ]
Relevance: Studies demonstrated that LY2109761 could suppress MMP-2 and MMP-9 expression. This inhibitory effect on MMPs likely contributes to LY2109761's ability to inhibit cancer cell invasion and metastasis. [, ]
E-cadherin
Compound Description: E-cadherin is a transmembrane glycoprotein that mediates cell-cell adhesion and plays a crucial role in maintaining epithelial tissue integrity. Loss of E-cadherin expression is a hallmark of epithelial-mesenchymal transition (EMT), a process associated with tumor progression and metastasis. [, , ]
Relevance: Research demonstrates that LY2109761 can upregulate E-cadherin expression, suggesting that it may inhibit EMT and thereby suppress cancer cell invasion and metastasis. This provides further support for the potential use of LY2109761 as an antimetastatic agent. [, , ]
LY2157299
Compound Description: LY2157299 is a selective inhibitor of TGF-β receptor type I (TGF-β RI), specifically targeting the kinase activity of ALK5. It blocks the phosphorylation of downstream SMAD proteins, thereby inhibiting TGF-β signaling. []
Classification
LY2109761 falls under the category of kinase inhibitors, specifically targeting the TGF-β receptor kinases. Its chemical classification includes:
Chemical Name: 4-(3-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)-2-hydroxypropyl)-2-methylphenyl)thiazol-2-amine
CAS Number: 700874-71-1
Molecular Formula: C20H20F3N3O2S
Synthesis Analysis
The synthesis of LY2109761 involves several key steps that focus on constructing its complex molecular structure. While detailed synthetic procedures are proprietary, general methods include:
Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.
Reactions: Key reactions may involve:
Condensation Reactions: To form the pyrazole ring structure.
Substitution Reactions: For incorporating trifluoromethyl and thiazole groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Technical parameters typically involve controlling reaction temperatures, pH levels, and reaction times to optimize yield and minimize by-products.
Molecular Structure Analysis
LY2109761 has a complex molecular structure characterized by:
Core Structure: A pyrazole ring fused with a thiazole moiety.
Functional Groups: Includes a trifluoromethyl group, which enhances its pharmacological properties.
Binding Sites: The compound binds to the ATP-binding site of TGF-β receptor kinases, inhibiting their activity.
Structural Data
Molecular Weight: 397.45 g/mol
3D Structure: Crystal structure studies have shown how LY2109761 interacts with the TGF-β receptor, providing insights into its binding affinity and specificity.
Chemical Reactions Analysis
LY2109761 participates in several chemical reactions primarily related to its function as a kinase inhibitor:
Inhibition of Kinase Activity: It inhibits the phosphorylation of Smad proteins, which are critical mediators in TGF-β signaling pathways.
Cellular Assays: In vitro studies have demonstrated that LY2109761 can reduce cell proliferation and induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and cervical cancer cells.
Technical Parameters
IC50 Values: The compound exhibits an IC50 of approximately 69 nM against TGF-β receptor type I, indicating potent inhibitory activity.
Mechanism of Action
The mechanism of action for LY2109761 involves:
Inhibition of TGF-β Signaling Pathway: By blocking the receptors, LY2109761 prevents the downstream signaling that leads to tumor growth and metastasis.
Downregulation of Smad Proteins: The compound effectively reduces the phosphorylation of Smad2 and Smad3, which are crucial for TGF-β-mediated transcriptional responses.
Relevant Data
Studies have shown that treatment with LY2109761 leads to decreased expression of matrix components in fibroblasts and inhibited epithelial-mesenchymal transition, further supporting its role as a therapeutic agent against fibrosis and cancer.
Physical and Chemical Properties Analysis
LY2109761 possesses several notable physical and chemical properties:
Solubility: Soluble in dimethyl sulfoxide (DMSO), allowing for easy preparation of stock solutions for biological assays.
Stability: The compound is stable under physiological conditions but should be protected from light and moisture to maintain integrity.
Relevant Data
Melting Point: Specific melting point data is not widely published but is essential for determining purity during synthesis.
Applications
LY2109761 has several significant scientific applications:
Cancer Research: Used extensively in studies examining the role of TGF-β in tumor biology, particularly in cancers such as hepatocellular carcinoma and pancreatic cancer.
Fibrosis Studies: Investigated for its potential to inhibit fibrosis-related processes by blocking TGF-β signaling pathways.
Combination Therapies: Shows promise when combined with other treatments (e.g., transcatheter arterial chemoembolization) to enhance therapeutic efficacy against tumors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mal-PEG4-acid is a PEG derivative containing a maleimide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Mal-PEG4-alcohol is a PEG derivative containing a maleimide group and a hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
Mal-PEG4-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
Mal-PEG4-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
Mal-PEG5-acid is a PEG derivative containing a maleimide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Mal-PEG4-Val-Cit-PAB-OH is a linker for Antibody-Drug-Conjugation (ADC). The Val-Cit group will specifically be cleaved by catepsin B. Because this enzyme is only present in the lysosome, the ADC payload will only be released within the cell. The Azido group will react with DBCO, BCN or other Alkyne groups through click chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.